Apratoxin A - 350791-64-9

Apratoxin A

Catalog Number: EVT-259729
CAS Number: 350791-64-9
Molecular Formula: C45H69N5O9S
Molecular Weight: 840.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apratoxin A is an aprotoxin having the common aprotoxin cyclodepsipeptide skeleton where the isoleucyl residue carries an N-methyl substituent and the side-chain adjacent to the lactone is tert-butyl. It has a role as a metabolite and an antineoplastic agent. It is an apratoxin and a member of 1,3-thiazoles.
Synthesis Analysis

The total synthesis of apratoxin A has been achieved through several innovative methods. Notably, one approach involves a D-proline-catalyzed direct aldol reaction to assemble the ketide segment, followed by Oppolzer's anti-aldol reaction to form the necessary stereochemistry. The synthesis also includes the preparation of the thiazoline unit using a biomimetic strategy . Another method utilizes Matteson's homologation, which involves five successive steps starting from a chiral boronic ester, yielding a polyketide fragment with good diastereoselectivity .

These synthetic routes highlight the versatility and complexity involved in constructing apratoxin A, emphasizing the importance of both chemical reactions and stereochemical control in achieving the final product.

Molecular Structure Analysis

The molecular structure of apratoxin A is characterized by its unique cyclic arrangement comprising a polyketide backbone and a thiazoline moiety. The compound features multiple stereocenters, contributing to its biological activity and specificity. The chemical formula of apratoxin A is C30H49N3O6SC_{30}H_{49}N_{3}O_{6}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .

The thiazoline unit is particularly noteworthy for its role in the compound's mechanism of action. Structural analyses have confirmed that specific methyl groups and stereochemistry at certain positions are crucial for its cytotoxicity .

Chemical Reactions Analysis

Apratoxin A undergoes several important chemical reactions during its synthesis and potential applications. Key reactions include:

  • Aldol Reactions: These reactions are pivotal in forming carbon-carbon bonds during the assembly of the polyketide segment.
  • Macrolactamization: This step is essential for closing the cyclic structure of apratoxin A.
  • Staudinger Reduction/Aza-Wittig Reaction: This process is used for the late-stage installation of the thiazoline moiety .

These reactions not only contribute to the synthesis but also play a role in modifying apratoxin derivatives for enhanced biological activity.

Mechanism of Action

The mechanism of action for apratoxin A involves its ability to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. This effect has been observed in various cancer cell lines, including HeLa cells. The compound's structural components, particularly the thiazoline unit and methyl groups at specific positions, are critical for maintaining its potency .

Biological studies indicate that apratoxin A disrupts normal cellular functions, leading to apoptosis in cancer cells. This mechanism underscores its potential as an anticancer agent and highlights the importance of further research into its biological pathways.

Physical and Chemical Properties Analysis

Apratoxin A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 577.8 g/mol.
  • Solubility: It shows variable solubility in organic solvents, which can be influenced by its structural characteristics.
  • Stability: The compound is sensitive to light and air, necessitating careful handling during synthesis and storage .

These properties are significant for understanding how apratoxin A can be utilized in laboratory settings and potential therapeutic applications.

Applications

The primary scientific applications of apratoxin A revolve around its use as an anticancer agent due to its cytotoxic properties. Research has focused on:

  • Cancer Therapeutics: Investigating its efficacy against various cancer cell lines.
  • Chemical Biology: Exploring its mechanism of action to inform drug design.
  • Synthetic Chemistry: Serving as a model for developing new synthetic methodologies due to its complex structure .

Additionally, derivatives of apratoxin A are being studied to enhance efficacy or reduce toxicity while maintaining therapeutic potential.

Biosynthesis and Molecular Origins of Apratoxin A

Gene Cluster Architecture and Modular Assembly

The apratoxin A biosynthetic pathway is encoded by a 58-kilobase gene cluster (apr) comprising 12 open reading frames (ORFs) organized into a type I modular mixed polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line. This cluster was identified in the cyanobacterium Moorea bouillonii PNG5-198 through innovative single-cell genomic sequencing and metagenomic library screening, overcoming challenges posed by complex microbial consortia in filamentous cyanobacteria [6] [8]. The cluster spans ~37.9 kb (NCBI accession MG890637.1) and encodes core enzymatic domains flanked by transposase genes, suggesting potential horizontal gene transfer [9]. Key ORFs include aprA to aprH, which orchestrate the sequential assembly of apratoxin A’s hybrid scaffold:

Table 1: Core Genes in the Apratoxin A Biosynthetic Cluster

GeneProtein ProductKey Domains/FunctionsRole in Biosynthesis
aprAPolyketide synthasePseudo-GNAT, MT1, MT2, ACPStarter unit formation (pivaloyl-ACP)
aprBPolyketide synthaseKS, AT, KR, ACPPolyketide chain extension
aprCAcyl carrier proteinACPThiolation of intermediates
aprDβ-ketoacyl synthaseKSCondensation reactions
aprEHMG-CoA synthase-like enzymeHCSβ-Branching modifications
aprFEnoyl-CoA hydrataseECHDehydration during β-branch processing
aprGPolyketide synthaseKS, AT, DH, ER, KR, ACPPolyketide elongation and reduction
aprHNon-ribosomal peptide synthetaseC, A, PCP, CyPeptide incorporation and macrocyclization

Polyketide Synthase/Non-Ribosomal Peptide Synthase (PKS/NRPS) Hybrid System

Apratoxin A biosynthesis exemplifies a concerted PKS/NRPS hybrid strategy where polyketide and peptide chains are synthesized sequentially and integrated into a unified scaffold:

  • Polyketide Initiation: The pathway initiates with the loading of a pivaloyl group (source of the t-butyl moiety) onto the AprA acyl carrier protein (ACP) [1] [10].
  • Chain Extension: Modules within aprB and aprG extend the polyketide chain using malonyl-CoA and methylmalonyl-CoA extender units, introducing methyl branches and hydroxy groups [3] [9].
  • Peptide Incorporation: The NRPS module (aprH) incorporates five amino acids (including N-methylated isoleucine and cysteine-derived thiazoline) via adenylation (A) and peptidyl carrier protein (PCP) domains [3] [6].
  • Macrocyclization: A terminal cyclase (Cy) domain catalyzes ester bond formation between the polyketide carboxyl terminus and the peptide’s threonine residue, releasing the 35-membered macrocyclic depsipeptide [3] [9].

This assembly line synthesizes apratoxin A as a cyclic depsipeptide integrating a polyketide segment (C1–C21) and a modified pentapeptide (Cys–N-Me-Ile–Pro–O-Me-Tyr–Thr) [3] [6].

Functional Domains: GNAT, MT, KR, ACP, and Cyclase Modules

Distinct enzymatic domains within the apratoxin megasynthases govern structural complexity:

  • Pseudo-GNAT Domain (ΨGNAT): In AprA, this truncated domain lacks catalytic residues for decarboxylation. Instead, it serves as a structural scaffold coordinating methyltransferase domains (MT1/MT2) [1] [5].
  • Methyltransferases (MT1/MT2): MT1 is an Fe²⁺-dependent methyltransferase converting malonyl-ACP to dimethylmalonyl-ACP using S-adenosyl methionine (SAM). MT2 is bifunctional, catalyzing coupled decarboxylation and methylation of dimethylmalonyl-ACP to form pivaloyl-ACP—the t-butyl starter unit [1] [10].
  • Ketoreductase (KR): Modules in aprB and aprG contain KR domains that reduce β-keto groups to β-hydroxyacyl intermediates, establishing stereocenters (e.g., C34 in apratoxin A) [3] [9].
  • Acyl Carrier Protein (ACP): All PKS/NRPS modules include ACP domains bearing 4′-phosphopantetheine arms that shuttle intermediates between catalytic sites via thioester linkages [1] [5].
  • Cyclase (Cy): The terminal domain in aprH catalyzes macrolactonization between the polyketide carboxyl end (C1) and Thr-OH of the peptide chain, releasing the mature cyclized product [3] [9].

Table 2: Key Catalytic Domains and Their Functions

DomainLocationCatalytic FunctionStructural Outcome in Apratoxin A
MT1AprASAM-dependent methylation of malonyl-ACP → monomethylmalonyl-ACP → dimethylmalonyl-ACPDimethylmalonyl starter precursor
MT2AprADecarboxylation + methylation of dimethylmalonyl-ACP → pivaloyl-ACPt-Butyl starter unit (C41–C43)
KRAprB/AprGNADPH-dependent reduction of β-keto groups to β-hydroxy groupsStereospecific hydroxy groups (e.g., C34-OH)
CyAprHMacrocyclization via ester bond formation35-membered depsipeptide ring closure
ACPAll PKS/NRPS modulesCarrier for acyl/peptidyl intermediatesInterdomain substrate shuttling

Role of Adapter Regions (AR) in Substrate Channeling

Adapter regions (AR) are critical structural linkers that facilitate protein-protein interactions and substrate channeling between megasynthase modules:

  • Intermodular Communication: ARs flanking the ΨGNAT domain in AprA position MT1 and MT2 for sequential substrate processing, enabling dimethylmalonyl-ACP formation by MT1 and its direct transfer to MT2 for pivaloyl group synthesis [1] [10].
  • Crosstalk with Primary Metabolism: The fatty acid synthase malonyl acyltransferase (FabD) primes apratoxin biosynthesis by transferring malonyl from CoA to AprA-ACP, compensating for the inactive ΨGNAT. This exemplifies metabolic crosstalk between primary and secondary metabolism [1] [10].
  • Conformational Flexibility: Negative-stain electron microscopy reveals that AprA adopts multiple conformations, allowing ARs to dynamically reposition catalytic domains for efficient intermediate transfer [1].

This domain organization ensures spatiotemporal precision in apratoxin assembly, minimizing intermediate hydrolysis and maximizing catalytic efficiency [1] [5].

Properties

CAS Number

350791-64-9

Product Name

Apratoxin A

IUPAC Name

(2S,3S,5S,7S,10S,16S,19S,22S,25E,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20,25-hexamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triaconta-1(30),25-diene-9,15,18,21,24-pentone

Molecular Formula

C45H69N5O9S

Molecular Weight

840.1 g/mol

InChI

InChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1

InChI Key

YGTAWXSDIPGVIB-QRWYZSQDSA-N

SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Apratoxin A;

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@H](CS3)/C=C(/C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)\C)C)O)C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.